7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate is a chemical compound with the molecular formula C14H21N3O4 and a molecular weight of 295.34 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes an imidazo[1,5-a]pyrazine core with tert-butyl, methyl, and dicarboxylate functional groups .
Scientific Research Applications
7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate involves multiple steps, typically starting with the preparation of the imidazo[1,5-a]pyrazine core. This core is then functionalized with tert-butyl, methyl, and dicarboxylate groups through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization reactions: to form the imidazo[1,5-a]pyrazine core.
Alkylation reactions: to introduce the tert-butyl and methyl groups.
Esterification reactions: to attach the dicarboxylate groups.
Chemical Reactions Analysis
7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dicarboxylate groups to alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,5-a]pyrazine derivatives .
Comparison with Similar Compounds
Similar compounds to 7-tert-butyl 1-methyl 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate include:
- 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
- 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
- tert-butyl 3-amino-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate hydrochloride
These compounds share the imidazo[1,5-a]pyrazine core but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
IUPAC Name |
7-O-tert-butyl 1-O-methyl 3-methyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-9-15-11(12(18)20-5)10-8-16(6-7-17(9)10)13(19)21-14(2,3)4/h6-8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEPMUMXVHGMTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCN(C2)C(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.